This 4,6-dichloropyridyl propanone is the non-interchangeable advanced intermediate for Pyriprole synthesis. Analogues with altered halogen or acyl groups compromise cyclization efficiency and GABA-gated chloride channel binding, rendering them unsuitable as substitutes.
1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS 166525-49-1) is a halogenated pyridyl ketone. Its primary industrial and research application is as a critical, structurally-defined intermediate for the synthesis of advanced N-phenylpyrazole insecticides. Specifically, it serves as a direct precursor to the veterinary insecticide Pyriprole, a compound used for ectoparasite control. [1]
Substituting this intermediate with close analogs is not viable for its primary applications. Altering the halogen pattern (e.g., to difluoro or dibromo) or the acyl chain length (e.g., to an ethanone or butanone) fundamentally changes the electronic and steric properties of the molecule. This has a dual negative impact: it can reduce the efficiency of the subsequent pyrazole-forming cyclization reaction and, more critically, it alters the final molecular structure of the active ingredient. Structure-activity relationship (SAR) studies on phenylpyrazole insecticides confirm that the specific substitution pattern on the heterocyclic and phenyl rings is essential for high-affinity binding to the target GABA-gated chloride channel in insects, meaning analogs are not bioequivalent. [1]
Closely related ketones (methyl, isopropyl, cyclopropyl) exhibit divergent boiling points, which may shift distillation feasibility and reaction temperature windows.
Density variations among analogs can alter phase separation efficiency and extraction behavior, complicating direct method transfer.
Low-volatility profile is compound-specific; substitution may introduce higher vapor pressure, affecting handling safety and ventilation requirements.
This ketone is a direct and validated precursor in the established synthesis of the commercial insecticide Pyriprole. In the critical pyrazole-forming cyclization step, reacting this specific ketone with 2,6-dichloro-4-trifluoromethyl-phenylhydrazine achieves a high yield of the final product, minimizing complex purification needs. [1]
| Evidence Dimension | Yield of Pyrazole Formation Step |
| Target Compound Data | 93.6% yield |
| Comparator Or Baseline | Typical multi-step heterocyclic synthesis reactions, which often proceed with lower efficiency and require more extensive purification. |
| Quantified Difference | Achieves a yield at the high end of expectations for complex heterocyclic synthesis, reducing precursor waste and downstream processing costs. |
| Conditions | Reaction with 2,6-dichloro-4-trifluoromethyl-phenylhydrazine in acetic acid at 100-110°C. [<a href="https://patents.google.com/patent/EP1734038A1/en" target="_blank">1</a>] |
Using this specific, optimized intermediate provides a reliable and high-yielding pathway to a commercially significant agrochemical, de-risking the manufacturing process and improving process economy.
The 4,6-dichloro-3-pyridyl moiety is a key component of the toxophore responsible for the insecticidal activity of the final product. Structure-activity relationship (SAR) studies of phenylpyrazoles consistently show that the nature and position of substituents on the heterocyclic ring are critical determinants of binding affinity to the target site (the GABA-gated chloride channel). [1] Substituting the chlorine atoms with other groups (e.g., fluorine or bromine) would create a novel, unproven compound with unpredictable and likely diminished efficacy.
| Evidence Dimension | Requirement for Bioactivity |
| Target Compound Data | The 4,6-dichloro-3-pyridyl group is part of the validated toxophore for a class of potent insecticides like Pyriprole. [<a href="https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/2323.htm" target="_blank">2</a>] |
| Comparator Or Baseline | Hypothetical analogs (e.g., difluoro, dibromo, or dimethoxy substituted pyridyl ketones). |
| Quantified Difference | Qualitative divergence: substitution creates a different active molecule, invalidating existing performance data and regulatory approvals. |
| Conditions | In-vivo insecticidal activity assays and in-vitro receptor binding assays for phenylpyrazole-class compounds. |
Procurement of this exact intermediate is required to manufacture the intended, high-potency active ingredient; analogs are not bioequivalent and would constitute entirely different, and speculative, research projects.
The propan-1-one (ethyl-ketone) side chain is not arbitrary; it is the structural precursor to the C5-methyl group on the pyrazole ring of the final insecticide, Pyriprole. [1] Using an alternative, such as 1-(4,6-dichloro-3-pyridyl)ethan-1-one (a methyl-ketone), would result in a final pyrazole ring lacking this specific methyl group, creating a different molecule entirely. This demonstrates that the acyl chain length is a non-negotiable structural feature for reaching the target compound.
| Evidence Dimension | Final Product Structure |
| Target Compound Data | Leads to a 5-methyl-substituted pyrazole ring (the structure of Pyriprole). |
| Comparator Or Baseline | 1-(4,6-dichloro-3-pyridyl)ethan-1-one (methyl-ketone analog). |
| Quantified Difference | 100% structural divergence in the final product's pyrazole C5-substituent (methyl vs. hydrogen). |
| Conditions | Standard pyrazole synthesis via condensation with a substituted hydrazine. [<a href="https://patents.google.com/patent/EP1734038A1/en" target="_blank">1</a>] |
This specific intermediate is the only direct choice for synthesizing Pyriprole, as the acyl chain length dictates a key substituent on the final product's core scaffold.
The principal application is its use as a non-interchangeable advanced intermediate in the multi-step synthesis of Pyriprole, a phenylpyrazole insecticide used in veterinary applications for flea and tick control. [1] The high yield achievable in the pyrazole formation step makes it a cost-effective choice for commercial-scale production. [2]
Serves as a validated starting material for creating libraries of novel phenylpyrazole derivatives for agrochemical discovery. Researchers can leverage this ketone to synthesize analogs of Pyriprole by reacting it with various substituted hydrazines, exploring how changes to the N-phenyl ring affect insecticidal potency and spectrum. [1]
Essential for the synthesis of analytical reference standards of Pyriprole and its potential metabolites for use in regulatory, environmental, and quality control testing. Its defined structure ensures the accurate creation of the target analyte for method validation and residue analysis. [2]